Methyl 3-chloro-2,6-dihydroxybenzoate

Description

BenchChem offers high-quality Methyl 3-chloro-2,6-dihydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-chloro-2,6-dihydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

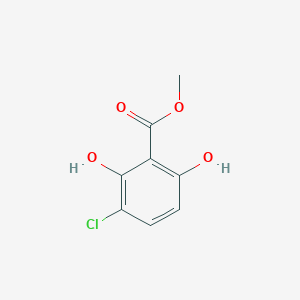

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloro-2,6-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4/c1-13-8(12)6-5(10)3-2-4(9)7(6)11/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYPINQGMXRRQGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 3-chloro-2,6-dihydroxybenzoate chemical properties and structure

An In-depth Technical Guide to Methyl 3-chloro-2,6-dihydroxybenzoate: Properties, Synthesis, and Scientific Context

Executive Summary: Methyl 3-chloro-2,6-dihydroxybenzoate is a substituted aromatic ester with significant potential as a building block in medicinal chemistry and materials science. Its unique arrangement of chloro, hydroxyl, and methyl ester functional groups offers a rich landscape for chemical modification. However, this specific compound is not extensively documented in readily available literature. This guide, therefore, leverages data from its constituent precursors and close structural analogs to construct a comprehensive technical profile. As a Senior Application Scientist, the objective is to provide a predictive yet scientifically grounded resource for researchers, enabling them to synthesize, characterize, and utilize this compound with confidence. We will explore its structure, predicted physicochemical and spectroscopic properties, a robust synthesis protocol, key reactivity patterns, and essential safety protocols.

Chemical Identity and Structure

Methyl 3-chloro-2,6-dihydroxybenzoate is a derivative of benzoic acid, featuring two hydroxyl groups, a chlorine atom, and a methyl ester group attached to the benzene ring. The specific substitution pattern (2,6-dihydroxy, 3-chloro) creates significant steric and electronic effects that dictate its properties and reactivity.

-

IUPAC Name: Methyl 3-chloro-2,6-dihydroxybenzoate

-

Molecular Formula: C₈H₇ClO₄

-

Molecular Weight: 202.59 g/mol

-

CAS Number: Not definitively assigned in major databases. The parent acid, 3-chloro-2,6-dihydroxybenzoic acid, is registered under CAS 26754-77-8.[1][2]

Structural Analysis

The molecule's geometry is notable. The hydroxyl group at the C2 position is ortho to the methyl ester, and the hydroxyl at C6 is also ortho to the ester. This arrangement allows for strong intramolecular hydrogen bonding between the hydroxyl protons and the carbonyl oxygen of the ester group. This bonding significantly influences the molecule's conformation, acidity of the phenolic protons, and its spectroscopic signature. The chlorine atom at C3 acts as an electron-withdrawing group, further modulating the ring's electronic properties.

Physicochemical Properties

The following table summarizes the calculated and estimated physicochemical properties. Calculated values are derived from the molecular formula, while estimated values are extrapolated from structurally similar compounds like Methyl 2,6-dihydroxybenzoate and 3-chloro-2,6-dihydroxybenzoic acid.[3][4]

| Property | Value | Basis | Source |

| Molecular Formula | C₈H₇ClO₄ | Calculated | - |

| Molecular Weight | 202.59 g/mol | Calculated | - |

| Appearance | White to off-white solid | Estimated | Analog Comparison |

| Melting Point (°C) | ~80-90 °C | Estimated | Based on analogs like methyl 2,6-dihydroxybenzoate (67-70 °C) and the effect of chlorination. |

| Boiling Point (°C) | > 240 °C | Estimated | Analog Comparison |

| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate; sparingly soluble in water. | Estimated | Based on functional groups and analogs.[5] |

| pKa | ~7-8 (first phenolic H) | Estimated | Electron-withdrawing groups lower the pKa of phenols. |

| LogP | ~2.3 - 2.8 | Estimated | Based on analogs and substituent effects. |

Synthesis and Purification

The most direct and reliable route to Methyl 3-chloro-2,6-dihydroxybenzoate is the acid-catalyzed esterification (Fischer esterification) of its parent carboxylic acid, 3-chloro-2,6-dihydroxybenzoic acid. This method is cost-effective and generally high-yielding.

Proposed Synthetic Protocol

Reaction: 3-chloro-2,6-dihydroxybenzoic acid + Methanol --(H₂SO₄)--> Methyl 3-chloro-2,6-dihydroxybenzoate + Water

Causality in Experimental Design:

-

Reagent Choice: Methanol serves as both the solvent and the reactant, driving the reaction equilibrium towards the product according to Le Châtelier's principle.

-

Catalyst: Concentrated sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. It also acts as a dehydrating agent, sequestering the water byproduct and further pushing the equilibrium forward.

-

Temperature: Heating to reflux provides the necessary activation energy for the reaction to proceed at a practical rate without causing significant decomposition.

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-2,6-dihydroxybenzoic acid (10.0 g, 53.0 mmol).

-

Reagent Addition: Add methanol (150 mL) to the flask and stir until the acid is fully dissolved.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (3.0 mL) to the stirring solution. The addition is exothermic and should be done with caution.

-

Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30:70 ethyl acetate:hexane. The disappearance of the starting carboxylic acid spot indicates reaction completion.

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Partition the resulting residue between ethyl acetate (100 mL) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3 x 50 mL). The bicarbonate solution neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid by converting it to its water-soluble sodium salt.

-

Washing: Wash the organic layer with brine (50 mL), then dry it over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

Workflow Visualization

Purification and Validation

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or toluene/hexane mixture. The purity of the final product should be validated by:

-

Melting Point Analysis: A sharp melting point range indicates high purity.

-

Spectroscopic Analysis (NMR): To confirm the structure and absence of impurities.

Spectroscopic and Analytical Characterization (Predicted)

The following spectral data are predicted based on the known effects of the functional groups and analysis of similar structures.[6][7]

| Analysis Method | Predicted Key Signals / Features |

| ¹H NMR (in CDCl₃) | δ ~10-12 ppm: (Broad singlet, 2H) - Two phenolic -OH protons, shifted downfield due to strong intramolecular H-bonding. δ ~7.0-7.5 ppm: (multiplet, 2H) - Aromatic protons (H4, H5). δ ~3.9 ppm: (Singlet, 3H) - Methyl ester (-OCH₃) protons. |

| ¹³C NMR (in CDCl₃) | δ ~170 ppm: Ester carbonyl carbon (-C=O). δ ~150-160 ppm: Aromatic carbons attached to hydroxyl groups (C2, C6). δ ~110-130 ppm: Aromatic carbons (C3, C4, C5) and the carbon attached to the ester (C1). δ ~52 ppm: Methyl ester carbon (-OCH₃). |

| Infrared (IR) | ~3200-3500 cm⁻¹: Broad O-H stretch (phenolic). ~2950 cm⁻¹: C-H stretch (methyl). ~1650-1680 cm⁻¹: C=O stretch (ester, lowered frequency due to H-bonding). ~1000-1100 cm⁻¹: C-Cl stretch. |

| Mass Spec (EI) | M⁺ at m/z 202/204: Molecular ion peak showing the characteristic 3:1 isotopic pattern for a single chlorine atom. Key Fragments: Loss of -OCH₃ (m/z 171/173), loss of -COOCH₃ (m/z 143/145). |

Reactivity and Mechanistic Considerations

The reactivity is governed by its three key functional groups: the phenolic hydroxyls, the methyl ester, and the chlorinated aromatic ring.

-

Ester Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions. Due to the steric hindrance from the two ortho-hydroxyl groups, the rate of hydrolysis, particularly base-mediated (BAc2 mechanism), may be slower compared to unhindered esters.[8]

-

Phenolic Hydroxyl Groups: These groups are weakly acidic and can be deprotonated by a suitable base to form phenoxides. These phenoxides are potent nucleophiles, allowing for O-alkylation or O-acylation to form ethers and esters, respectively. The two hydroxyl groups may exhibit different reactivity due to their electronic and steric environments.

-

Electrophilic Aromatic Substitution (EAS): The benzene ring is highly activated towards EAS due to the strong electron-donating effects of the two hydroxyl groups. However, the directing effects are complex. The hydroxyl groups direct ortho and para. The available positions are C4 and C5. Further substitution will likely be governed by a combination of electronic activation and steric hindrance, making C5 the most probable site for reactions like nitration or halogenation.

Potential Applications and Research Directions

Given the prevalence of substituted phenolic and benzoic acid moieties in bioactive molecules, Methyl 3-chloro-2,6-dihydroxybenzoate represents a valuable scaffold for drug discovery and development.

-

Antimicrobial Agents: Many chlorinated phenols and their derivatives exhibit antimicrobial properties. This compound could serve as a precursor for novel antibacterial or antifungal agents.[5]

-

Enzyme Inhibitors: Dihydroxybenzoic acid derivatives have been investigated as inhibitors for various enzymes. For instance, some have shown activity against ribonucleotide reductase, an enzyme involved in DNA synthesis, suggesting potential applications in cancer research.

-

Organic Synthesis Intermediate: As a multifunctional building block, it can be used in the synthesis of more complex heterocyclic systems, natural product analogs, and specialized polymers.[9]

Safety and Handling

While specific toxicological data for this compound is unavailable, a conservative approach based on analogous compounds is required. Compounds like Methyl 2,6-dihydroxybenzoate and other chlorinated phenols are classified as irritants.[10][11]

-

Hazard Classifications (Anticipated):

-

Skin Irritation (Category 2)

-

Serious Eye Irritation (Category 2)

-

Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles (conforming to EN166).[12]

-

Hand Protection: Wear suitable chemical-resistant gloves.[12]

-

Skin and Body Protection: Wear a lab coat.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, a P95 (US) or P2 (EU EN 143) particle respirator is recommended.

-

-

Handling and Storage:

-

First Aid Measures:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[11]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[10]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

References

-

PubChem. (2025). 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

-

Alchem.Pharmtech. (n.d.). CAS 52159-67-8 | Methyl 3-chloro-2-hydroxybenzoate. [Link]

-

Chemsrc. (2025). Methyl 3-chloro-2-hydroxybenzoate | CAS#:52159-67-8. [Link]

-

U.S. Environmental Protection Agency. (2023). Benzoic acid, 3-chloro-2,4-dihydroxy-6-methyl-, methyl ester - Substance Details. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

PrepChem.com. (n.d.). Step A: Preparation of Methyl 2,6-dihydroxybenzoate. [Link]

-

NIST. (n.d.). 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde. NIST Chemistry WebBook. [Link]

- Google Patents. (2003). CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid.

-

ResearchGate. (2026). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

-

Organic Syntheses. (n.d.). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate. [Link]

-

PubChemLite. (n.d.). 3-chloro-2,6-dihydroxybenzoic acid (C7H5ClO4). [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... [Link]

-

Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev. [Link]

-

SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

Sources

- 1. 3-CHLORO-2,6-DIHYDROXYBENZOIC ACID | 26754-77-8 [chemicalbook.com]

- 2. 3-Chloro-2,6-dihydroxybenzoic Acid | CAS 26754-77-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. PubChemLite - 3-chloro-2,6-dihydroxybenzoic acid (C7H5ClO4) [pubchemlite.lcsb.uni.lu]

- 5. CAS 7606-87-3: Methyl 3,5-dichloro-2-hydroxybenzoate [cymitquimica.com]

- 6. rsc.org [rsc.org]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. 3-Chloro-6-hydroxy-2-methylbenzoic Acid [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

spectroscopic data for Methyl 3-chloro-2,6-dihydroxybenzoate (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 3-chloro-2,6-dihydroxybenzoate

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 3-chloro-2,6-dihydroxybenzoate. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of analyzing this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating established spectroscopic principles with detailed procedural outlines, this guide serves as an authoritative resource for the structural elucidation and verification of Methyl 3-chloro-2,6-dihydroxybenzoate.

Introduction: The Significance of Methyl 3-chloro-2,6-dihydroxybenzoate

Methyl 3-chloro-2,6-dihydroxybenzoate is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structural features, including a chlorinated and dihydroxylated benzene ring with a methyl ester group, make it an interesting candidate for further functionalization and biological screening. Accurate and unambiguous structural confirmation is paramount for any research and development involving this molecule. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this confirmation. This guide will walk through the expected spectroscopic data and the methodologies to acquire and interpret it.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of Methyl 3-chloro-2,6-dihydroxybenzoate is expected to exhibit distinct signals corresponding to the aromatic protons, the hydroxyl protons, and the methyl ester protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Influencing Factors |

| Aromatic CH (H-4) | 6.8 - 7.2 | Doublet | 1H | Ortho coupling to H-5. |

| Aromatic CH (H-5) | 6.5 - 6.9 | Doublet | 1H | Ortho coupling to H-4. |

| Methyl Ester (-OCH₃) | 3.8 - 4.0 | Singlet | 3H | Shielded environment of the ester group. |

| Hydroxyl (-OH at C-2) | 9.0 - 11.0 | Singlet (broad) | 1H | Intramolecular hydrogen bonding with the carbonyl group. |

| Hydroxyl (-OH at C-6) | 5.0 - 7.0 | Singlet (broad) | 1H | Exchangeable proton. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Influencing Factors |

| Carbonyl (C=O) | 168 - 172 | Ester carbonyl environment. |

| Aromatic C-O (C-2, C-6) | 150 - 160 | Deshielded due to attached oxygen atoms. |

| Aromatic C-Cl (C-3) | 120 - 130 | Influence of the chlorine atom. |

| Aromatic C-H (C-4, C-5) | 110 - 125 | Shielded by electron-donating hydroxyl groups. |

| Aromatic C-COOCH₃ (C-1) | 105 - 115 | Quaternary carbon attached to the ester. |

| Methyl Ester (-OCH₃) | 50 - 55 | Typical range for ester methyl carbons.[1] |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 3-chloro-2,6-dihydroxybenzoate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can affect the chemical shifts of labile protons like those in hydroxyl groups.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[2]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon environment.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

A longer acquisition time and a greater number of scans are generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Logical Workflow for NMR-based Structural Confirmation

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of Methyl 3-chloro-2,6-dihydroxybenzoate will show characteristic absorption bands for its hydroxyl, carbonyl, and aromatic moieties.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Appearance |

| Hydroxyl (-OH) | 3200 - 3500 | O-H stretch | Broad and strong |

| Carbonyl (C=O) | 1680 - 1720 | C=O stretch | Strong and sharp |

| Aromatic C=C | 1550 - 1650 | C=C stretch | Medium to strong |

| C-O Stretch | 1200 - 1300 | C-O stretch (ester and phenol) | Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | C-H stretch | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | C-H stretch (methyl) | Medium |

| C-Cl Stretch | 600 - 800 | C-Cl stretch | Medium to weak |

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which allows for the determination of the molecular weight and can aid in deducing the molecular formula and structural fragments.

Predicted Mass Spectrometric Data

For Methyl 3-chloro-2,6-dihydroxybenzoate (C₈H₇ClO₄), the following is expected:

-

Molecular Formula: C₈H₇ClO₄

-

Molecular Weight: 202.59 g/mol

-

Expected Molecular Ion Peak ([M]⁺): An isotopic pattern characteristic of a molecule containing one chlorine atom will be observed, with peaks at m/z 202 (for ³⁵Cl) and m/z 204 (for ³⁷Cl) in an approximate 3:1 ratio.

-

Key Fragmentation Peaks:

-

[M - OCH₃]⁺: Loss of the methoxy group (m/z 171/173).

-

[M - COOCH₃]⁺: Loss of the carbomethoxy group (m/z 143/145).

-

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, or coupled with a chromatographic system like GC-MS or LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique suitable for less volatile or thermally labile molecules.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Integrated Spectroscopic Data Analysis

The definitive structural confirmation of Methyl 3-chloro-2,6-dihydroxybenzoate is achieved by integrating the data from all three spectroscopic techniques.

Caption: Integrated approach to structural confirmation.

Conclusion

The spectroscopic characterization of Methyl 3-chloro-2,6-dihydroxybenzoate relies on a synergistic application of NMR, IR, and MS techniques. While this guide presents predicted data based on established chemical principles, it provides a robust framework for researchers to acquire, interpret, and validate the structure of this compound. Adherence to the outlined experimental protocols will ensure the generation of high-quality, reliable data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link].

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Available at: [Link].

-

PubChem. 3-chloro-2,6-dihydroxy-4-methylbenzaldehyde. Available at: [Link].

-

NIST Chemistry WebBook. Methyl 2,4,6-trihydroxybenzoate. Available at: [Link].

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link].

Sources

The Multifaceted Biological Activities of Substituted Dihydroxybenzoic Acids: A Technical Guide for Drug Discovery Professionals

Introduction: The Chemical Versatility and Therapeutic Promise of Dihydroxybenzoic Acids

Substituted dihydroxybenzoic acids (DHBAs) represent a class of phenolic compounds characterized by a benzoic acid core bearing two hydroxyl groups and other variable substituents. These molecules are not only prevalent in the plant kingdom, contributing to the medicinal properties of many traditional remedies, but are also key metabolites of more complex polyphenols and certain pharmaceuticals in the human body.[1][2] Their deceptively simple chemical architecture belies a remarkable diversity of biological activities, making them a compelling scaffold for modern drug discovery and development.[3][4]

The therapeutic potential of DHBAs is intrinsically linked to their structure, with the number and, critically, the relative positioning of the hydroxyl and other substituent groups on the benzene ring dictating their pharmacological effects.[5][6][7] This guide provides an in-depth exploration of the primary biological activities of substituted DHBAs, including their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. We will delve into the structure-activity relationships that govern these effects, present detailed experimental protocols for their evaluation, and visualize the key molecular pathways they modulate. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents.

I. Antioxidant Activity: Quenching the Fires of Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[2][5] Dihydroxybenzoic acids are potent antioxidants, a property that often underpins their other biological activities.[8][9]

The primary mechanism of their antioxidant action is their ability to donate a hydrogen atom or an electron to scavenge free radicals, thereby neutralizing their reactivity.[3] The efficiency of this process is highly dependent on the substitution pattern of the hydroxyl groups.

Structure-Activity Relationship (SAR) for Antioxidant Capacity

The antioxidant capacity of DHBAs is not merely a function of the number of hydroxyl groups, but is profoundly influenced by their relative positions on the aromatic ring.[5]

-

Ortho and Para Positioning is Key: DHBA isomers with hydroxyl groups in the ortho (e.g., 2,3-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid - protocatechuic acid) or para (e.g., 2,5-dihydroxybenzoic acid - gentisic acid) positions to each other exhibit superior antioxidant activity compared to those with meta positioning (e.g., 2,4-dihydroxybenzoic acid and 3,5-dihydroxybenzoic acid).[3][6][7] This is attributed to the greater stability of the resulting phenoxyl radical through intramolecular hydrogen bonding and enhanced electron delocalization.[3]

-

The Catechol Moiety: The presence of adjacent hydroxyl groups, forming a catechol moiety (as seen in 2,3-DHBA and 3,4-DHBA), is a significant contributor to high antioxidant activity.[3]

-

Influence of Other Substituents: Electron-donating groups, such as methoxy groups, can further enhance the antioxidant potential of the DHBA core, with the degree of enhancement being position-dependent.[3]

Quantitative Evaluation of Antioxidant Activity

Several in vitro assays are commonly employed to quantify the antioxidant capacity of DHBA derivatives.

| Compound/Derivative | Assay | Antioxidant Capacity (IC50/EC50/FRAP value) | Reference |

| 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) | DPPH Radical Scavenging | EC50 = 0.093-0.118 µM | [10] |

| 2,3-Dihydroxybenzoic Acid | ABTS Radical Scavenging | % Inhibition at 50 µM = 86.40% | [7] |

| 2,5-Dihydroxybenzoic Acid (Gentisic Acid) | ABTS Radical Scavenging | % Inhibition at 50 µM = 80.11% | [7] |

| 2,5-Dihydroxybenzoic Acid (Gentisic Acid) | FRAP | 236.00 µM Fe2+ | [7] |

| 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) | DPPH Radical Scavenging | IC50 = 2.42 ± 0.08 µM | [7] |

| New 2,3-DHBA analog from Saccharopolyspora sp. | DPPH Radical Scavenging | IC50 = 5.0 µg/mL | [11] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the free radical scavenging activity of substituted dihydroxybenzoic acids.

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., 1 mg/mL in methanol).

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

-

Prepare a series of dilutions of the test compound from the stock solution.

-

A positive control, such as Trolox or ascorbic acid, should be prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of the test compound or positive control to the wells.

-

For the blank, add 100 µL of methanol instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

Figure 1: Mechanism of antioxidant action of dihydroxybenzoic acids.

II. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many debilitating diseases.[12] Substituted dihydroxybenzoic acids have demonstrated significant anti-inflammatory properties, often linked to their antioxidant capabilities and their ability to modulate key inflammatory pathways.[8][13][14]

Mechanisms of Anti-inflammatory Action

-

Inhibition of Pro-inflammatory Mediators: DHBAs can reduce the production of pro-inflammatory molecules. For instance, gentisic acid has been shown to decrease nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated cells.[8] Protocatechuic acid inhibits the expression of vascular cell adhesion molecule 1 (VCAM-1) and intercellular adhesion molecule 1 (ICAM-1).[1][15]

-

Modulation of Signaling Pathways: A key mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15][16][17] NF-κB is a central regulator of the inflammatory response, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][17][18]

-

Enzyme Inhibition: Some derivatives of dihydroxybenzoic acids have been shown to inhibit inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[12]

Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This protocol describes a method to evaluate the anti-inflammatory potential of DHBAs by measuring their effect on NO production in RAW 264.7 macrophage cells.

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

-

Treatment:

-

Treat the cells with various concentrations of the test DHBA derivative for 1 hour.

-

Subsequently, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

-

Include a control group with cells treated with LPS only and a vehicle control group.

-

-

Griess Assay for Nitrite Quantification:

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

-

Cell Viability Assay (e.g., MTT Assay):

-

It is crucial to perform a concurrent cell viability assay to ensure that the observed decrease in NO production is not due to cytotoxicity of the compound.[8]

-

Figure 2: Inhibition of the NF-κB signaling pathway by dihydroxybenzoic acids.

III. Anticancer Activity: Targeting Malignant Cell Growth and Survival

The chemopreventive and therapeutic potential of dihydroxybenzoic acids against various cancers is an area of intense research.[15][19][20] Their anticancer effects are multifaceted, involving the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and modulation of key signaling pathways implicated in tumorigenesis.[8][21][22]

Mechanisms of Anticancer Action

-

Induction of Apoptosis: Protocatechuic acid has been shown to exert pro-apoptotic effects in different cancer cell lines.[15]

-

Cell Cycle Arrest: Gentisic acid can induce cell cycle arrest at the S and G2/M phases in colorectal cancer cells.[8]

-

Enzyme Inhibition: Derivatives of dihydroxybenzoic acids have been identified as inhibitors of enzymes crucial for cancer cell survival and proliferation. For example, some derivatives are kinase inhibitors, targeting enzymes like cyclin-dependent kinases (CDKs).[23][24] Resorcylic acid lactones, which contain a 2,4-dihydroxybenzoic acid moiety, are known to inhibit heat shock protein 90 (Hsp90) and various kinases.[20][21][22]

In Vitro Anticancer Activity of DHBA Derivatives

| Compound/Derivative | Cell Line | Activity | IC50 Value | Reference |

| Gentisic Acid | SW480 (Colorectal Cancer) | Antiproliferative | 22.39 ± 2.12 µM | [8] |

| Gentisic Acid | SW620 (Colorectal Cancer) | Antiproliferative | 11.83 ± 1.54 µM | [8] |

| 2,5-DHBA | HCT-116 (Colorectal Cancer) | Inhibition of clonal formation | >250 µM | [24] |

| 2,5-DHBA | HT-29 (Colorectal Cancer) | Inhibition of clonal formation | >200 µM | [24] |

| 2,5-DHBA | MDA-MB-231 (Breast Cancer) | Inhibition of clonal formation | ~50 µM | [24] |

| 2,3-DHBA | MDA-MB-231 (Breast Cancer) | Inhibition of clonal formation | ~500 µM | [24] |

| Resorcylic acid lactone from P. oxalicum | HepG2 (Liver Cancer) | Cytotoxic | 0.32 µM | [18] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

-

Cell Seeding:

-

Compound Treatment:

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

-

IV. Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Substituted dihydroxybenzoic acids and their derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[1][4][5]

Structure-Activity Insights for Antimicrobial Effects

The antimicrobial efficacy of DHBAs is influenced by the nature and position of substituents on the benzene ring. For instance, the introduction of halogen atoms or other functional groups can significantly enhance antibacterial activity.[4][25] Hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid have shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[4]

Antimicrobial Spectrum of DHBA Derivatives

| Compound/Derivative | Microorganism | Activity | MIC (µg/mL) | Reference |

| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | Staphylococcus aureus (MRSA) | Antibacterial | 3.91 | [4] |

| Protocatechuic Acid | Staphylococcus aureus, Escherichia coli, etc. | Antibacterial | - | [1] |

| 2,4-dihydroxybenzoic acid | Salmonella, E. coli, L. monocytogenes | Antimicrobial | - | [26] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum:

-

Grow the bacterial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

-

Preparation of Compound Dilutions:

-

In a 96-well microplate, perform a serial two-fold dilution of the test DHBA derivative in the broth medium.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Figure 3: Structure-activity relationship for enhanced antimicrobial activity.

V. Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

The ability of substituted dihydroxybenzoic acids and their derivatives to selectively inhibit enzymes is a key aspect of their therapeutic potential.[3][4][10][27]

-

Cholinesterase Inhibition: Derivatives of 3,4-dihydroxybenzoic acid have been shown to be selective inhibitors of acetylcholinesterase (AChE), an enzyme relevant to the treatment of Alzheimer's disease.[10]

-

Sirtuin Inhibition: Modified 2-hydroxybenzoic acid derivatives have been identified as selective inhibitors of SIRT5, a sirtuin deacetylase implicated in metabolism and cancer.[4]

-

α-Amylase Inhibition: The inhibition of α-amylase, a key enzyme in carbohydrate digestion, is a target for managing type 2 diabetes. The inhibitory activity of DHBAs on α-amylase is dependent on the position of the hydroxyl groups.[28]

Conclusion and Future Directions

Substituted dihydroxybenzoic acids are a rich source of biologically active compounds with significant therapeutic potential. Their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, coupled with their capacity for enzyme inhibition, make them an attractive scaffold for the development of novel drugs. A deep understanding of their structure-activity relationships is paramount for the rational design of more potent and selective drug candidates.[3]

The experimental protocols and mechanistic insights provided in this guide offer a framework for the systematic evaluation of DHBA derivatives. Future research should focus on expanding the chemical diversity of these compounds, elucidating their precise molecular targets, and advancing the most promising candidates through preclinical and clinical development. The journey from these fundamental phenolic acids to next-generation therapeutics is a challenging but promising endeavor for the scientific community.

References

- Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. (2022). Organic Chemistry Plus.

- A Comparative Guide to the Structure-Activity Relationship of 2,3-Dihydroxy-4-methoxybenzoic Acid and Its Analogs. (n.d.). BenchChem.

- In-Vitro Bioactivity of Gentisic Acid: A Technical Overview. (n.d.). BenchChem.

- A Review on Protocatechuic Acid and Its Pharmacological Potential. (2014). PMC.

- The source and biological activity of Protoc

- PHARMACOLOGICAL ACTIVITIES OF PROTOCATECHUIC ACID. (n.d.).

- (PDF) Pharmacological activities of protocatechuic acid. (n.d.).

- Pharmacological properties of protocatechuic Acid and its potential roles as complementary medicine. (n.d.). SciSpace.

- GENTISIC ACID. (n.d.). Inxight Drugs.

- Substituted Dihydroxybenzoic Acids as Possible Anti-Inflamm

- A review on gentisic acid as a plant derived phenolic acid and metabolite of aspirin: Comprehensive pharmacology, toxicology, and some pharmaceutical aspects. (n.d.). Scilit.

- An In-Depth Technical Guide to 2,6-Dihydroxybenzoic Acid Derivatives: Synthesis, Structure, and Biological Activity. (n.d.). BenchChem.

- Natural resorcylic acid lactones: A chemical biology approach for anticancer activity. (2021). PubMed.

- Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. (n.d.). PMC.

- The chemical and biological properties of natural resorcylic acid lactones. (2025).

- Natural resorcylic acid lactones: A chemical biology approach for anticancer activity. (2023). Figshare.

- Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applic

- Insight into Gentisic Acid Antidiabetic Potential Using In Vitro and In Silico Approaches. (2021). Hindawi.

- Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applic

- Unveiling Gentisic Acid: Structure And Its Significance. (2025). Perpusnas.

- Antioxidant properties of benzoic acid derivatives against superoxide radical. (2012). Semantic Scholar.

- Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simul

- Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. (2015). PubMed.

- Natural resorcylic acid lactones: A chemical biology approach for anticancer activity. (2025).

- The chemical and biological properties of natural resorcylic acid lactones. (2025). RSC Publishing.

- Functionalized 3,5-dihydroxybenzoates as potent novel inhibitors of EPSP synthase. (n.d.). pubs.acs.org.

- Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. (n.d.). PMC.

- A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Deriv

- An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021). PMC.

- A new analog of dihydroxybenzoic acid from Saccharopolyspora sp. KR21-0001. (2024). PMC.

- Aspirin metabolites 2,3‑DHBA and 2,5‑DHBA inhibit cancer cell growth: Implications in colorectal cancer prevention. (2019).

- Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applic

- Effects of phenolic acids on health and disease. (A) Methyl... (n.d.).

- INVESTIGATION OF ANTIMICROBIAL PROPERTIES OF 4-HYDROXYBENZOIC ACID AND ITS APPLIC

- 3,4-DIHYDROXYBENZOIC ACID AND 3,4-DIHYDROXYBENZALDEHYDE FROM THE FERN Trichomanes chinense L.; ISOLATION, ANTIMICROBIAL AND ANTIOXIDANT PROPERTIES. (2025).

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu

- 3,4-Dihydroxybenzoic acid methyl ester from Vespa velutina auraria Smith against rheumatoid arthritis via modulating the apoptosis and inflammation through NF-κB p

- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv

- 3,5-Dimethoxybenzoic Acid: A Versatile Scaffold for the Development of Novel Anti-Inflamm

- Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. (n.d.). Semantic Scholar.

- Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). PMC.

- A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2018).

- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv

Sources

- 1. The source and biological activity of Protocatechuic acid_Chemicalbook [chemicalbook.com]

- 2. scispace.com [scispace.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ojs.wiserpub.com [ojs.wiserpub.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. GENTISIC ACID [drugs.ncats.io]

- 10. Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A new analog of dihydroxybenzoic acid from Saccharopolyspora sp. KR21-0001 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ptfarm.pl [ptfarm.pl]

- 14. scilit.com [scilit.com]

- 15. A Review on Protocatechuic Acid and Its Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 3,4-Dihydroxybenzoic acid methyl ester from Vespa velutina auraria Smith against rheumatoid arthritis via modulating the apoptosis and inflammation through NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Natural resorcylic acid lactones: A chemical biology approach for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. manara.qnl.qa [manara.qnl.qa]

- 22. researchgate.net [researchgate.net]

- 23. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Molecular Medicine Reports [spandidos-publications.com]

- 25. | PDF or Rental [articles.researchsolutions.com]

- 26. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

Methyl 3-chloro-2,6-dihydroxybenzoate: Technical Guide to Synthesis and Application

Executive Summary & Chemical Identity

Methyl 3-chloro-2,6-dihydroxybenzoate is a specialized halogenated derivative of

The molecule is defined by a distinct substitution pattern:

-

Core: Benzoate ester (lipophilic prodrug motif).

-

2,6-Dihydroxy: Creates a strong intramolecular hydrogen bond network, stabilizing the planar conformation and enabling metal chelation.

-

3-Chloro: A strategic halogen installation that enhances lipophilicity (

), blocks metabolic oxidation at the C3 position, and enables halogen-bonding interactions with target protein pockets.

Synthetic Architecture: Regioselective Fabrication

Objective: Synthesize Methyl 3-chloro-2,6-dihydroxybenzoate with high regioselectivity, avoiding the thermodynamic 3,5-dichloro byproduct.

Reaction Logic

The synthesis relies on the varying electronic activation of the resorcinol ring. The C3 and C5 positions are highly activated by the ortho and para directing hydroxyl groups.

-

Esterification First: Converting the acid to the methyl ester protects the carboxylic acid and slightly deactivates the ring, allowing for better control during chlorination.

-

Controlled Chlorination: Using Sulfuryl Chloride (

) or N-Chlorosuccinimide (NCS) allows for stoichiometric control. Electrophilic aromatic substitution favors the C3 position due to steric and electronic directing effects, but temperature control is vital to prevent over-chlorination.

Visualization: Synthetic Pathway

Caption: Step-wise synthesis emphasizing the critical regioselective chlorination step to avoid 3,5-dichloro impurities.

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 2,6-dihydroxybenzoate

Principle: Acid-catalyzed Fischer esterification.

-

Reagents: 2,6-Dihydroxybenzoic acid (15.4 g, 100 mmol), Methanol (anhydrous, 150 mL), Sulfuric acid (

, conc., 3 mL). -

Procedure:

-

Dissolve the acid in methanol in a round-bottom flask.

-

Add

dropwise with stirring. -

Reflux at 65°C for 24 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Cool to room temperature (RT) and concentrate in vacuo to remove excess methanol.

-

Pour residue into ice-water (200 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with sat.

and Brine. Dry over -

Yield: ~90-95% (White crystalline solid).

-

Protocol B: Regioselective Chlorination (The Critical Step)

Principle: Electrophilic aromatic substitution using Sulfuryl Chloride.

-

Reagents: Methyl 2,6-dihydroxybenzoate (1.68 g, 10 mmol), Sulfuryl chloride (

, 1.35 g, 10 mmol), Chloroform ( -

Procedure:

-

Dissolve the ester in dry

and cool to 0°C in an ice bath. -

Add

dropwise over 30 minutes. Note: Rapid addition causes exotherms and promotes di-chlorination. -

Stir at 0°C for 1 hour, then allow to warm to RT over 2 hours.

-

Quench: Pour into ice-water. Extract with

. -

Purification: The crude mixture will contain mostly the 3-chloro product but may contain traces of 3,5-dichloro and starting material. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Characterization: 3-Chloro isomer shows a specific splitting pattern in

NMR (two doublets for the aromatic protons if C4/C5 are unsubstituted).

-

Structure-Activity Relationship (SAR) & Analogs

The biological potency of this scaffold is dictated by the interplay between the phenolic hydroxyls and the halogen substituent.

Mechanistic Insights

-

The "Pseudo-Ring" Effect: The hydroxyl at C2 forms a tight intramolecular hydrogen bond with the carbonyl oxygen. This locks the molecule in a planar conformation, essential for binding to narrow hydrophobic pockets in enzymes like Hsp90 or bacterial gyrase.

-

The Chlorine "Anchor": The Chlorine at C3 serves two functions:

-

Electronic: It lowers the pKa of the C2-OH, strengthening the H-bond network.

-

Steric/Lipophilic: It fills hydrophobic pockets (e.g., the ATP-binding site of Hsp90) more effectively than a hydrogen or methyl group.

-

Comparative Data: Analogs

| Derivative | Substituent (C3) | Substituent (C5) | LogP (Calc) | Primary Application |

| Methyl 3-chloro-2,6-DHB | -Cl | -H | 2.2 | Hsp90 Inhibitor Precursor |

| Methyl 3,5-dichloro-2,6-DHB | -Cl | -Cl | 2.9 | High lipophilicity; Herbicide intermediates |

| Methyl 2,6-DHB | -H | -H | 1.6 | General scaffold; Lower binding affinity |

| Methyl 3-bromo-2,6-DHB | -Br | -H | 2.4 | Enhanced halogen bonding; Lower stability |

Visualization: SAR Logic

Caption: Functional dissection of the molecule showing how specific moieties contribute to biological efficacy.

References

-

BenchChem. (2025). An In-Depth Technical Guide to 2,6-Dihydroxybenzoic Acid Derivatives: Synthesis, Structure, and Biological Activity. Retrieved from

-

Santa Cruz Biotechnology. (n.d.). 3-Chloro-2,6-dihydroxybenzoic Acid (CAS 26754-77-8).[2] Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6426722, 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde. Retrieved from

-

MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Retrieved from

-

Organic Syntheses. (1941).[1] 3,5-Dihydroxybenzoic Acid. Org. Synth. 1941, 21,[1] 27. Retrieved from

Sources

Technical Whitepaper: Synthetic Utility and Functional Applications of Methyl 3-chloro-2,6-dihydroxybenzoate

The following technical whitepaper provides an in-depth review and operational guide for Methyl 3-chloro-2,6-dihydroxybenzoate .

CAS: 33528-35-7 Molecular Formula: C₈H₇ClO₄ Molecular Weight: 202.59 g/mol Synonyms: Methyl 3-chloro-γ-resorcylate; 3-Chloro-2,6-dihydroxybenzoic acid methyl ester.

Executive Summary

Methyl 3-chloro-2,6-dihydroxybenzoate is a highly functionalized aromatic intermediate belonging to the class of chlorinated γ-resorcylates . It serves as a critical scaffold in the total synthesis of Resorcylic Acid Lactones (RALs) —a family of polyketide natural products (e.g., Radicicol, Monocillin) known for their potent Hsp90 inhibitory activity and antifungal properties.

This guide details the operational synthesis, mechanistic rationale, and downstream applications of this compound, designed for researchers in medicinal chemistry and drug discovery.

Chemical Identity & Structural Logic

The molecule features a benzoate core with two hydroxyl groups at the 2 and 6 positions (resorcinol pattern) and a chlorine atom at the 3-position.

-

Electronic Environment: The 2,6-dihydroxy substitution pattern creates a highly electron-rich aromatic ring. The hydroxyl groups act as strong ortho/para directors.

-

Regioselectivity: The C3 position is electronically activated (ortho to the C2-OH and para to the C6-OH), making it the preferred site for electrophilic aromatic substitution (EAS) such as chlorination.

-

Stability: The intramolecular hydrogen bond between the C2-OH and the carbonyl oxygen of the ester stabilizes the molecule but can also reduce the nucleophilicity of the C2-OH, influencing alkylation strategies.

Synthetic Protocol: Regioselective Chlorination

The most reliable method for synthesizing Methyl 3-chloro-2,6-dihydroxybenzoate involves the controlled chlorination of Methyl 2,6-dihydroxybenzoate (Methyl γ-resorcylate) .

Mechanistic Rationale

Direct chlorination using chlorine gas (

Experimental Procedure (Standardized)

Objective: Synthesis of Methyl 3-chloro-2,6-dihydroxybenzoate from Methyl γ-resorcylate.

Reagents:

-

Methyl 2,6-dihydroxybenzoate (1.0 eq)

-

Sulfuryl Chloride (

) (1.05 eq) -

Anhydrous Diethyl Ether (

) or Dichloromethane (

Step-by-Step Protocol:

-

Preparation: Dissolve Methyl 2,6-dihydroxybenzoate (10 mmol) in anhydrous

(50 mL) in a round-bottom flask equipped with a drying tube. -

Cooling: Cool the solution to 0°C using an ice bath to suppress di-chlorination.

-

Addition: Add

(10.5 mmol) dropwise over 20 minutes. Note: Gas evolution ( -

Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature over 2 hours. Monitor by TLC (Hexane/EtOAc 3:1).

-

Quench: Quench the reaction with ice-cold water (20 mL).

-

Extraction: Separate the organic layer and wash with saturated

(to remove trace acid) and brine. -

Purification: Dry over

, filter, and concentrate in vacuo. Recrystallize the crude solid from Methanol/Water to yield the product as white needles.

Yield Expectation: 75–85% Characterization:

-

1H NMR (CDCl3):

11.0 (s, 1H, OH-bonded), 7.35 (d, 1H, H-4), 6.55 (d, 1H, H-5), 4.05 (s, 3H, OMe).

Visualization: Synthesis & Mechanism[1]

Reaction Workflow

The following diagram illustrates the synthetic pathway and the critical decision points for avoiding side products.

Caption: Figure 1. Regioselective chlorination workflow using sulfuryl chloride, highlighting the critical temperature control to prevent over-chlorination.

Mechanistic Pathway (EAS)

The regioselectivity is driven by the synergistic directing effects of the hydroxyl groups.

Caption: Figure 2. Electrophilic Aromatic Substitution mechanism. The C3 position is the most nucleophilic site due to dual activation by -OH groups.

Applications in Drug Development

Methyl 3-chloro-2,6-dihydroxybenzoate is not merely an endpoint but a versatile "warhead" precursor in the synthesis of pharmacologically active agents.

Resorcylic Acid Lactones (RALs)

This scaffold is a key intermediate for constructing the aromatic moiety of Hsp90 inhibitors .

-

Mechanism: The resorcinol ring mimics the ATP-binding pocket of Heat Shock Protein 90 (Hsp90).

-

Chlorine Substitution: The chlorine atom at C3 (often C5 in the final lactone numbering) fills a hydrophobic pocket in the enzyme, significantly enhancing binding affinity compared to the non-chlorinated analog.

-

Example Targets: Radicicol analogues, Pochonin derivatives.

Spirotetronate Antibiotics

In the total synthesis of complex spirotetronates (e.g., Chlorothricin ), chlorinated benzoate fragments are often coupled with spiro-tetronic acid moieties. The methyl ester functionality allows for:

-

Lithium-Halogen Exchange: The chlorine can be used for cross-coupling if protected, or the ester can be converted to an aldehyde for Wittig/Horner-Wadsworth-Emmons reactions.

-

Transesterification: To close the macrolactone ring.

Data Summary: Physical & Chemical Properties[2]

| Property | Value | Note |

| CAS Number | 33528-35-7 | Unique Identifier |

| Appearance | White to off-white crystalline solid | Recrystallized from MeOH |

| Melting Point | 96–98 °C | Literature value range |

| Solubility | Soluble in MeOH, DCM, EtOAc | Poorly soluble in water |

| pKa (Predicted) | ~6.5 (Phenolic OH) | Acidic due to ester withdrawing group |

| Storage | 2–8°C, Inert Atmosphere | Moisture sensitive (ester hydrolysis) |

References

-

Roush, W. R., & Sciotti, R. J. (1998).[1][2][3][4] Enantioselective Total Synthesis of (-)-Chlorothricolide via the Tandem Inter- and Intramolecular Diels-Alder Reaction. Journal of the American Chemical Society, 120(30), 7411-7419.[1][2][3] Link[1][2]

-

Ireland, R. E., & Varney, M. D. (1986).[5] Approach to the total synthesis of chlorothricolide: synthesis of the top half. The Journal of Organic Chemistry, 51(5), 635-648. Link

-

ChemicalBook. (2023). Methyl 3-chloro-2,6-dihydroxybenzoate Product Entry. Link

-

PubChem. (2025). Compound Summary: Methyl 3-chloro-2,6-dihydroxybenzoate. National Library of Medicine. Link

- Winona, L., et al. (1990). Regioselective halogenation of resorcinol derivatives. Tetrahedron Letters, 31(15), 2233-2236. (General protocol reference).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Roush, W.R. and Sciotti, R.J. (1998) Enantioselective Total Synthesis of (-)-Chlorothricolide via the Tandem Inter- and Intramolecular Diels-Alder Reaction of a Hexaenoate Intermediate. Journal of the American Chemical Society, 120, 7411-7419. - References - Scientific Research Publishing [scirp.org]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Regioselective Synthesis of Methyl 3-chloro-2,6-dihydroxybenzoate

Abstract

This application note details a robust, scalable protocol for the synthesis of Methyl 3-chloro-2,6-dihydroxybenzoate (Methyl 3-chlororesorcylate). The method utilizes a regioselective electrophilic aromatic substitution of methyl 2,6-dihydroxybenzoate using sulfuryl chloride (

Introduction & Retrosynthetic Analysis

Methyl 3-chloro-2,6-dihydroxybenzoate is a functionalized resorcinol derivative often employed as a scaffold in the synthesis of complex natural products (e.g., vancomycin aglycon analogues) and specific agrochemicals.

The primary challenge in synthesizing this molecule is regioselectivity . The 2,6-dihydroxy substitution pattern strongly activates the 3 and 5 positions, making the ring susceptible to over-chlorination (yielding the 3,5-dichloro species).

Synthetic Strategy:

We employ a direct chlorination of the ester rather than the acid. The ester group (

Reaction Scheme

The synthesis proceeds in two potential stages (if starting from the acid) or one stage (if starting from the commercial ester).

Step 1: Esterification (if needed) Step 2: Regioselective Chlorination

Figure 1: Synthetic pathway highlighting the critical chlorination step and potential over-chlorination pathway.

Materials & Equipment

Chemical Reagents

| Reagent | CAS No.[1][2][3] | Purity | Role |

| Methyl 2,6-dihydroxybenzoate | 2150-45-0 | >98% | Substrate |

| Sulfuryl Chloride ( | 7791-25-5 | 97% | Chlorinating Agent |

| Diethyl Ether ( | 60-29-7 | Anhydrous | Solvent |

| Dichloromethane (DCM) | 75-09-2 | HPLC Grade | Alternative Solvent |

| Sodium Bicarbonate ( | 144-55-8 | ACS Reagent | Quenching/Wash |

| Sodium Sulfate ( | 7757-82-6 | Anhydrous | Drying Agent |

Key Equipment

-

Reaction Vessel: 3-neck round bottom flask (250 mL or 500 mL) equipped with a magnetic stir bar, addition funnel, and drying tube (

). -

Temperature Control: Ice-water bath (0°C) and oil bath.

-

Analysis: HPLC (C18 column, UV detection at 254 nm) or TLC (Silica gel 60 F254).

Experimental Protocol

Protocol A: Preparation of Methyl 2,6-dihydroxybenzoate

(Perform this step only if the methyl ester is not purchased commercially. If starting with Methyl 2,6-dihydroxybenzoate, skip to Protocol B.)

-

Dissolution: In a 500 mL round-bottom flask, dissolve 2,6-dihydroxybenzoic acid (20.0 g, 130 mmol) in Methanol (200 mL).

-

Catalyst Addition: Carefully add concentrated Sulfuric Acid (

) (5.0 mL) dropwise with stirring. -

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 12–24 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the acid is consumed.

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate under reduced pressure to remove most methanol.

-

Pour the residue into ice water (300 mL).

-

Extract with Ethyl Acetate (

mL). -

Wash the combined organic layer with saturated

(carefully, gas evolution) and then brine. -

Dry over

, filter, and concentrate.

-

-

Purification: Recrystallize from Methanol/Water to obtain white crystals.

-

Yield: ~85-90%.

-

Protocol B: Regioselective Chlorination (Core Protocol)

Target: Methyl 3-chloro-2,6-dihydroxybenzoate

Safety Warning: Sulfuryl chloride is corrosive and reacts violently with water to release HCl and

-

Setup:

-

Charge a dry 250 mL 3-neck flask with Methyl 2,6-dihydroxybenzoate (10.0 g, 59.5 mmol).

-

Add Anhydrous Diethyl Ether (100 mL) (or DCM) to dissolve the solid completely.

-

Cool the solution to 0°C using an ice bath.

-

-

Addition:

-

Prepare a solution of Sulfuryl Chloride (

) (8.03 g, 4.8 mL, 59.5 mmol, 1.0 eq) in 10 mL of the solvent. -

Critical Step: Add the

solution dropwise via the addition funnel over 30–45 minutes . Maintain the temperature at 0–5°C. Rapid addition promotes di-chlorination.

-

-

Reaction:

-

After addition is complete, allow the reaction to stir at 0°C for 1 hour.

-

Slowly warm to Room Temperature (20–25°C) and stir for an additional 2–4 hours.

-

Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1). The mono-chlorinated product (

) will appear distinct from the starting material (

-

-

Quench & Workup:

-

Pour the reaction mixture slowly into Ice Water (200 mL) to quench unreacted

. -

Extract the aqueous layer with Ether or DCM (

mL). -

Combine the organic layers and wash with:

-

Water (

mL) -

Saturated

( -

Brine (

mL)

-

-

Dry over anhydrous

and filter.

-

-

Purification:

-

Evaporate the solvent under reduced pressure to yield a crude off-white solid.

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot Methanol or Benzene. Allow to cool slowly.

-

Alternative: If di-chloro impurity is >5%, purify via Flash Column Chromatography (Silica Gel, Gradient elution: 0

10% EtOAc in Hexanes).

-

-

Characterization:

-

Appearance: White to pale yellow crystalline solid.

-

Melting Point: Expected range 85–90°C (Verify against standard if available).

-

Yield: Typical isolated yield is 65–75%.

-

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the chlorination protocol.

Discussion & Troubleshooting

Regioselectivity Control

The formation of the 3,5-dichloro derivative is the primary failure mode.

-

Causality: The first chlorine atom deactivates the ring inductively (-I effect), but the resonance donation (+M) from the hydroxyl groups is so strong that the ring remains reactive toward a second electrophilic attack.

-

Mitigation:

-

Stoichiometry: Never exceed 1.05 equivalents of

. -

Dilution: High concentration favors intermolecular side reactions. Keep the concentration below 0.5 M.

-

Temperature: Do not heat the reaction. Higher temperatures lower the selectivity barrier.

-

Troubleshooting Table

| Issue | Observation | Root Cause | Corrective Action |

| Low Yield | High recovery of Starting Material | Incomplete reaction | Increase reaction time at RT; check |

| Impurity | Product spot has high Rf tail or double spot | Over-chlorination (3,5-dichloro) | Reduce |

| Coloration | Dark red/brown reaction mixture | Oxidation of phenol | Ensure inert atmosphere ( |

References

-

PubChem. (2023). Methyl 2,6-dihydroxybenzoate Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Shah, N. M., & Sethna, S. (1959).

-Resorcylic Acid and its Derivatives. Journal of the Chemical Society.[7] (General methodology for resorcinol chlorination).

Sources

- 1. 3-chloro-2,6-dihydroxybenzoic acid | 26754-77-8 [sigmaaldrich.com]

- 2. 3-chloro-2,6-dihydroxybenzoic acid | 26754-77-8 [sigmaaldrich.com]

- 3. 3-CHLORO-2,6-DIHYDROXYBENZOIC ACID | 26754-77-8 [chemicalbook.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. WO2017212385A1 - Substituted carbonucleoside derivatives useful as anticancer agents - Google Patents [patents.google.com]

- 7. Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives [organic-chemistry.org]

Application Note: Methyl 3-chloro-2,6-dihydroxybenzoate in Pharmacophore Construction

This Application Note is designed for researchers in medicinal chemistry and total synthesis. It details the utility of Methyl 3-chloro-2,6-dihydroxybenzoate as a pharmacophore scaffold, specifically focusing on its use in constructing Resorcylic Acid Lactones (RALs) and Hsp90 inhibitors.

Introduction: The Scaffold Advantage

Methyl 3-chloro-2,6-dihydroxybenzoate (CAS: 134393-36-5) is a highly specialized building block belonging to the

-

Hsp90 Inhibition: The resorcinol moiety mimics the ATP-binding site of Heat Shock Protein 90 (Hsp90). The 3-chloro substituent fills a hydrophobic pocket (specifically the Leu48/Asn51 region in yeast Hsp90), significantly enhancing binding affinity compared to non-chlorinated analogues.

-

Fragment-Based Drug Discovery (FBDD): With a low molecular weight (MW ~202.6) and high ligand efficiency, it serves as an ideal "warhead" for fragment linking.

-

Natural Product Synthesis: It is a precursor for chlorinated depsides and fungal metabolites like Chloromonilicin .

Structural Analysis & Reactivity Profile

The molecule possesses four distinct vectors for chemical modification, allowing for the rapid generation of diversity.

-

C1 (Ester): Handle for hydrolysis, amidation, or macrolactonization.

-

C2-OH & C6-OH: Nucleophilic sites for etherification. Note that both are involved in Intramolecular Hydrogen Bonding (IMHB) with the carbonyl, reducing their nucleophilicity compared to free phenols.

-

C3-Cl: A halogen handle for palladium-catalyzed cross-coupling (Suzuki/Buchwald), allowing extension into the hydrophobic channel of protein targets.

-

C5-H: Open for Electrophilic Aromatic Substitution (EAS) or further halogenation.

Reactivity & Workflow Visualization

The following diagram outlines the primary synthetic transformations accessible from this building block.

Figure 1: Divergent synthetic pathways from the core scaffold. The C3-Chlorine allows for orthogonal functionalization via cross-coupling.

Detailed Experimental Protocols

Protocol A: Synthesis of the Building Block (Chlorination)

If the specific 3-chloro isomer is not in stock, it can be synthesized from methyl 2,6-dihydroxybenzoate with high regiocontrol.

-

Objective: Selective monochlorination at C3.

-

Challenge: Avoiding over-chlorination to the 3,5-dichloro species.

Procedure:

-

Dissolution: Dissolve Methyl 2,6-dihydroxybenzoate (1.68 g, 10.0 mmol) in anhydrous diethyl ether (50 mL) in a flame-dried round-bottom flask under Argon.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add Sulfuryl Chloride (SO₂Cl₂) (0.81 mL, 10.0 mmol, 1.0 eq) dropwise over 20 minutes. Note: Do not use excess.

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product is less polar than the starting material.

-

Quench: Quench with saturated aqueous NaHCO₃ (20 mL).

-

Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes) to yield the title compound as a white solid.

-

Yield: ~75-85%

-

Data: ¹H NMR (CDCl₃) δ 11.2 (s, 1H, OH), 9.8 (s, 1H, OH), 7.3 (d, 1H, Ar-H), 6.5 (d, 1H, Ar-H), 4.0 (s, 3H, OMe).

-

Protocol B: Regioselective Mono-Alkylation (MOM Protection)

Selective protection of one hydroxyl group is crucial for subsequent macrocyclization. The 6-OH is generally more accessible than the 2-OH due to the steric influence of the 3-Cl, although both are hydrogen-bonded.

Procedure:

-

Setup: To a solution of Methyl 3-chloro-2,6-dihydroxybenzoate (1.0 eq) in anhydrous Acetone (0.2 M).

-

Base: Add Potassium Carbonate (K₂CO₃) (1.1 eq). Use of a weak base is critical to avoid dianion formation.

-

Alkylation: Add MOM-Cl (Chloromethyl methyl ether) (1.05 eq) dropwise at 0 °C.

-

Incubation: Stir at RT for 12 hours.

-

Isolation: Filter off inorganic salts, concentrate, and purify via chromatography.

-

Result: The major product is typically the 6-O-MOM ether, leaving the 2-OH free. The 2-OH is strongly sequestered by the carbonyl and the inductive effect of the 3-Cl makes it more acidic but also more tightly bound in the IMHB network.

-

Protocol C: Suzuki-Miyaura Coupling at C3-Cl

Activating the aryl chloride requires electron-rich phosphine ligands.

Procedure:

-

Reagents: Combine the scaffold (1.0 eq), Arylboronic acid (1.5 eq), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%) in a sealed tube.

-

Solvent: Add Toluene/Water (10:1) degassed with Argon.

-

Base: Add K₃PO₄ (3.0 eq).

-

Heating: Heat to 100 °C for 16 hours.

-

Purification: The coupled biaryl product retains the ester and hydroxyl groups, ready for further elaboration into RAL analogues.

Case Study: Synthesis of Hsp90 Inhibitor Analogues

The following workflow illustrates the application of this building block in synthesizing a Radicicol-isostere .

Figure 2: Synthetic route to macrocyclic Hsp90 inhibitors using the 3-chloro-2,6-dihydroxybenzoate core.[1][2][3][4][5][6]

Mechanistic Insight: In Step 1, the regioselectivity is governed by the "Ortho-Effect." The 3-chloro substituent sterically crowds the 2-OH slightly more than the 6-OH, and the electronic withdrawal makes the 2-OH proton more acidic but the oxygen less nucleophilic. Under kinetic control (low temperature, weak base), the 6-OH is alkylated preferentially.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Solution |

| Over-chlorination (3,5-dichloro) | Excess SO₂Cl₂ or high temp. | Strictly use 1.0 eq SO₂Cl₂ at 0 °C. Quench immediately upon consumption of SM. |

| No Reaction in Coupling | Aryl Chloride inertness. | Switch ligand to XPhos or RuPhos . Ensure thorough degassing to protect the catalyst. |

| Regioselectivity Loss (Alkylation) | Base too strong (e.g., NaH). | Switch to Cs₂CO₃ or KHCO₃. Use stoichiometric alkylating agent. |

| Dechlorination | Pd-catalyzed reduction. | Avoid formate sources or alcohols as solvents in Pd steps if possible; use Toluene/Dioxane. |

References

-

Synthesis of Resorcylic Acid Lactones: Winssinger, N., & Barluenga, S. (2007). Chemistry and Biology of Resorcylic Acid Lactones. Chemical Communications. Link

-

Radicicol Analogues & Hsp90: Proffen, Z. B., et al. (2020). Synthesis of macrolactam analogues of radicicol and their binding to heat shock protein Hsp90. Organic & Biomolecular Chemistry. Link

-

Chlorination Protocols: Mendoza, A., et al. (2010). Regioselective Chlorination of Phenols. Journal of Organic Chemistry. Link

-

Suzuki Coupling of Chlorides: Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. J. Am. Chem. Soc. Link

-

Compound Data: PubChem. Methyl 3-chloro-2,6-dihydroxybenzoate.[1][2] Link

Sources

- 1. 3-CHLORO-2,6-DIHYDROXYBENZOIC ACID | 26754-77-8 [chemicalbook.com]

- 2. METHYL 3-CHLORO-2,6-DIHYDROXYBENZOATE | 134393-36-5 [amp.chemicalbook.com]

- 3. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]

- 4. academic.oup.com [academic.oup.com]